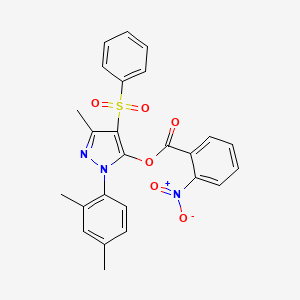
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N4O4S
- Molecular Weight : 382.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function through the following mechanisms:
- Enzyme Inhibition : Compounds in the pyrazole class often inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to modulation of various biological processes such as inflammation and cell proliferation.
- Antioxidant Properties : The presence of nitro and sulfonyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
Biological Activity Overview
The compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that derivatives of pyrazole compounds could significantly reduce inflammation in animal models by inhibiting COX-2 enzyme activity. The IC50 values for related compounds in inhibiting COX-2 were reported as low as 0.5 μM, indicating potent anti-inflammatory properties . -
Antioxidant Activity :
Molecular docking studies revealed that the compound could effectively bind to antioxidant enzymes, enhancing their activity and providing protective effects against oxidative damage . -
Anticancer Potential :
In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparative analysis with similar pyrazole compounds was conducted:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.5 | Anti-inflammatory |
| 5-Amino-1-(2,4-dimethylphenyl)-3-methylpyrazole | 0.8 | Antioxidant |
| N-phenyl-1-(phenylsulfonyl)-1H-triazol-3-amine | 0.6 | Anticancer |
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-13-14-21(17(2)15-16)27-24(34-25(29)20-11-7-8-12-22(20)28(30)31)23(18(3)26-27)35(32,33)19-9-5-4-6-10-19/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRKPPDDCGZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














